Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13540538
InChI: InChI=1S/C11H12O4S/c1-3-15-10(12)11(13)16-9-6-4-5-8(7-9)14-2/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C(=O)SC1=CC=CC(=C1)OC
Molecular Formula: C11H12O4S
Molecular Weight: 240.28 g/mol

Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate

CAS No.:

Cat. No.: VC13540538

Molecular Formula: C11H12O4S

Molecular Weight: 240.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate -

Specification

Molecular Formula C11H12O4S
Molecular Weight 240.28 g/mol
IUPAC Name ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxoacetate
Standard InChI InChI=1S/C11H12O4S/c1-3-15-10(12)11(13)16-9-6-4-5-8(7-9)14-2/h4-7H,3H2,1-2H3
Standard InChI Key ZAMOJGGUJLKRAR-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)SC1=CC=CC(=C1)OC
Canonical SMILES CCOC(=O)C(=O)SC1=CC=CC(=C1)OC

Introduction

Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate is an organic compound that has garnered significant attention in the fields of synthetic organic chemistry and medicinal chemistry. Its unique structure, which includes an ethyl ester group, a sulfanyl group, and a methoxy-substituted phenyl group, contributes to its potential biological activities. This compound is of interest for its antimicrobial and anticancer properties, making it a subject of extensive research.

Synthesis Methods

The synthesis of Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-methoxyphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is purified through recrystallization or column chromatography.

ReagentRoleConditions
3-MethoxyphenylthiolReactantAnhydrous conditions
Ethyl oxalyl chlorideReactantAnhydrous conditions
TriethylamineBaseAnhydrous conditions

Biological Activities

Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action involves interactions with specific molecular targets, such as forming covalent bonds with thiol groups in proteins, which can modulate biochemical pathways.

Biological ActivityMechanism
AntimicrobialInteraction with thiol-containing proteins
AnticancerModulation of biochemical pathways through protein interactions

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide. The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Reaction TypeReagentsProducts
OxidationHydrogen peroxide, m-chloroperbenzoic acidSulfoxides, sulfones
ReductionSodium borohydride, lithium aluminum hydrideHydroxy derivatives
SubstitutionSodium hydride, alkyl halidesSubstituted phenyl derivatives

Applications

Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate has several applications in scientific research and industry. It is used as an intermediate in the synthesis of complex organic molecules and is explored for its potential use in drug development.

Application AreaDescription
ChemistryIntermediate in organic synthesis
BiologyInvestigated for antimicrobial and anticancer properties
MedicinePotential use in drug development
IndustryProduction of specialty chemicals and materials

Similar Compounds

Several compounds share structural similarities with Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate. These include Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate, Methyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate, and Ethyl 2-(3-hydroxyphenyl)sulfanyl-2-oxo-acetate.

Compound NameStructural Features
Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetateMethoxy group at the 4-position
Methyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetateMethyl ester instead of ethyl ester
Ethyl 2-(3-hydroxyphenyl)sulfanyl-2-oxo-acetateHydroxy group instead of a methoxy group

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